![molecular formula C6H4N4O2 B1595664 6-Nitropyrazolo[1,5-a]pyrimidine CAS No. 55405-65-7](/img/structure/B1595664.png)
6-Nitropyrazolo[1,5-a]pyrimidine
Overview
Description
6-Nitropyrazolo[1,5-a]pyrimidine, also known as 6-NPP, is a heterocyclic organic compound with a molecular formula of C6H4N4O2. It is a nitrogen-containing aromatic compound that has been used in various scientific research applications due to its unique chemical properties. In
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Methods : 6-Nitropyrazolo[1,5-a]pyrimidines are synthesized through reactions with compounds like malononitrile and ethyl cyanoacetate, providing a basis for creating diverse derivatives with potential applications in various fields (Chupakhin et al., 1990).
- Regioselective Synthesis : A regioselective approach has been developed for synthesizing 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines, demonstrating operational simplicity and high yield, which is crucial for practical applications (Castillo et al., 2017).
Biomedical Research
- Antimicrobial Properties : Some studies indicate that derivatives of 6-nitropyrazolo[1,5-a]pyrimidines exhibit antimicrobial activity, which could lead to the development of new antimicrobial agents (Rusinov et al., 2004).
- Potential in Antiviral Therapies : Certain 2-amino-4-nitropyrazolo[1,5-a]pyrimidines have been identified as inhibitors of coxsackievirus B3 replication, suggesting a potential application in antiviral therapies (Makarov et al., 2005).
Advanced Material Synthesis
- Electrophilic Substitutions : Research shows that 6-nitropyrazolo[1,5-a]pyrimidines undergo electrophilic substitutions, leading to novel compounds that could have applications in material science (Shkineva et al., 2019).
Imaging and Diagnostics
- PET Imaging : 6-Nitropyrazolo[1,5-a]pyrimidine derivatives have been synthesized for potential use in tumor imaging with Positron Emission Tomography (PET), illustrating their relevance in diagnostic imaging (Xu et al., 2012).
Mechanism of Action
Target of Action
6-Nitropyrazolo[1,5-a]pyrimidine is a part of a larger family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have been found to have significant impact in medicinal chemistry and have been used in the design of various drugs . The primary targets of these compounds are often protein molecule receptors and protein kinase domains, which play a key role in the regulation of cell proliferation, apoptosis, and gene expression .
Mode of Action
The mode of action of this compound involves a multicomponent reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium . This reaction leads to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo a rearrangement .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This suggests that they may influence various biochemical pathways related to cell proliferation, apoptosis, and gene expression.
Result of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may have potential antitumor effects
Biochemical Analysis
Biochemical Properties
6-Nitropyrazolo[1,5-a]pyrimidine is part of a family of compounds that have been identified as strategic for optical applications . The pyrazole and pyrimidine are two types of important units with various biological activities . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains .
Cellular Effects
This compound has been found to have antitumor effects and other biological activities in a variety of cancer cell lines . It plays a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Molecular Mechanism
It is known that it can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This binding can result in changes in gene expression and cellular function .
properties
IUPAC Name |
6-nitropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-3-7-6-1-2-8-9(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKXLPFPKGPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302660 | |
Record name | 6-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55405-65-7 | |
Record name | 55405-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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